molecular formula C11H18N2O2S B1528334 tert-Butyl (2-isopropylthiazol-5-yl)carbamate CAS No. 1795467-03-6

tert-Butyl (2-isopropylthiazol-5-yl)carbamate

Cat. No.: B1528334
CAS No.: 1795467-03-6
M. Wt: 242.34 g/mol
InChI Key: KRUSXLGXUGKGMC-UHFFFAOYSA-N
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Description

tert-Butyl (2-isopropylthiazol-5-yl)carbamate is a chemical reagent of interest in organic synthesis and medicinal chemistry research. As a carbamate-protected aminothiazole derivative, it serves as a versatile building block for the development of more complex molecules . The aminothiazole scaffold is a privileged structure in drug discovery, and this compound can be used in coupling reactions and as a precursor for novel compounds. The tert-butoxycarbonyl (Boc) protecting group is widely used to mask the amine functionality, providing stability during synthetic transformations while being readily removable under mild acidic conditions. This reagent is intended for research applications as a chemical intermediate or standard. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting. Specific physical, chemical, and spectroscopic data for this compound should be confirmed with the analytical certificate provided with the product.

Properties

IUPAC Name

tert-butyl N-(2-propan-2-yl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(2)9-12-6-8(16-9)13-10(14)15-11(3,4)5/h6-7H,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUSXLGXUGKGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (2-isopropylthiazol-5-yl)carbamate generally proceeds through:

  • Formation of the thiazole ring bearing the isopropyl substituent at the 2-position.
  • Introduction of the carbamate protecting group at the 5-position nitrogen or amine functionality using tert-butyl carbamate derivatives or Boc-protecting agents.
  • Purification and isolation of the target compound, often as crystalline solids or salts.

Key Preparation Steps and Conditions

Thiazole Ring Construction and Isopropyl Substitution

  • The thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen reagents.
  • The isopropyl group at the 2-position is introduced either by starting from an isopropyl-substituted precursor or by alkylation of the thiazole ring at the 2-position prior to carbamate installation.

Installation of tert-Butyl Carbamate Group

  • The carbamate protecting group is typically introduced by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Alternatively, tert-butyl carbamate derivatives can be used as reagents to transfer the carbamate group directly.
  • Solvents like methanol or dichloromethane are commonly employed.
  • Reaction temperatures vary from ambient to mild heating to facilitate the carbamate formation.

Representative Preparation Method from Patent Literature

A patent (US10351556B2) describes a process relevant to the preparation of thiazole carbamate derivatives structurally related to this compound:

  • Treating an amine intermediate with di-tert-butyl dicarbonate in the presence of triethylamine in methanol leads to the formation of the tert-butyl carbamate derivative.
  • This method emphasizes the use of suitable amino-protecting agents and bases in appropriate solvents to obtain the carbamate product with high purity.
  • The process also includes purification steps to isolate crystalline forms of the carbamate compound or its salts, which are important for pharmaceutical applications.

Experimental Details and Yields

While specific experimental data for this compound are limited in open literature, analogous carbamate syntheses provide useful insights:

Step Reagents/Conditions Outcome/Yield
Amine precursor preparation Cyclization of α-haloketone with thiourea Thiazole intermediate
Isopropyl substitution Alkylation or use of isopropyl-substituted precursors Substituted thiazole
Carbamate protection Di-tert-butyl dicarbonate, triethylamine, methanol Carbamate derivative, 85-95% yield (typical)
Purification Crystallization or chromatography High purity product

Additional Synthetic Considerations

  • The choice of base and solvent is critical to avoid side reactions and ensure selective carbamate formation.
  • Purification methods such as silica gel chromatography or recrystallization are employed to achieve high purity.
  • Some processes report the formation of salts or solvates to improve compound stability and handling.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes
Thiazole ring synthesis α-Haloketone + thiourea Forms 1,3-thiazole core
Isopropyl group introduction Alkylation or use of isopropyl-substituted precursors Controls substitution pattern
Carbamate protection Di-tert-butyl dicarbonate, triethylamine, methanol Boc protection at amine site
Purification Chromatography, crystallization Ensures high purity and crystallinity

Research Findings and Implications

  • The tert-butyl carbamate group serves as a protecting group in synthetic sequences, allowing further functionalization of the thiazole ring.
  • The synthetic methods described in patents emphasize scalability and reproducibility for pharmaceutical intermediate production.
  • The ability to obtain crystalline forms of the carbamate derivative facilitates formulation and stability studies for drug development.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-isopropylthiazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
tert-Butyl (2-isopropylthiazol-5-yl)carbamate serves as a versatile intermediate in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. The presence of the thiazole moiety enhances its reactivity, allowing for the synthesis of complex organic molecules from simpler precursors .

Chemical Reactions
The compound can undergo various types of chemical reactions:

  • Substitution Reactions: The carbamate group can be substituted to form different derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide .

These properties make it an essential building block in the synthesis of pharmaceutical compounds and agrochemicals.

Medicinal Chemistry

Pharmaceutical Development
In medicinal chemistry, this compound has been explored for its potential as a therapeutic agent. Compounds containing thiazole rings have been shown to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Case Studies and Research Findings

  • Anticancer Activity: Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-integrated compounds exhibit promising anticancer potential due to their ability to interact with specific molecular targets involved in tumor progression .
  • Anticonvulsant Properties: Research indicates that thiazole-bearing compounds possess anticonvulsant activity, making them candidates for further development in treating epilepsy and related disorders .

Material Science

Applications in Material Science
The compound's unique chemical structure allows it to be utilized in material science applications. It can serve as a precursor for synthesizing polymers or other materials with specific properties tailored for industrial applications.

Summary Table of Applications

Application AreaSpecific ApplicationsNotable Findings
Organic SynthesisIntermediate for carbon-carbon bond formationUseful in Suzuki-Miyaura cross-coupling reactions
Medicinal ChemistryAnticancer, antibacterial, antifungal agentsSignificant cytotoxic effects against cancer cell lines
Material SciencePrecursor for specialized polymersPotential for tailored material properties

Mechanism of Action

The mechanism of action of tert-Butyl (2-isopropylthiazol-5-yl)carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. The tert-butyl group provides steric hindrance, preventing the enzyme from interacting with its natural substrate. This inhibition can be reversible or irreversible depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • Chloro/bromo analogs are more reactive in cross-coupling reactions .
  • Synthetic Routes : Most analogs are synthesized via Boc protection of pre-functionalized thiazoles. For example, tert-butyl (4-methylthiazol-2-yl)carbamate is prepared via LDA-mediated alkylation followed by Boc protection .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Physical State Melting Point (°C) Molecular Weight Purity
tert-Butyl (2-chlorothiazol-5-yl)carbamate Solid Not reported 234.7 95%
tert-Butyl (4-methylthiazol-2-yl)carbamate Liquid N/A 214.3 55% yield
tert-Butyl (5-propionylthiazol-2-yl)carbamate Solid 97–99 256.3 Not reported

Insights :

  • Melting Points : Carbamates with acyl groups (e.g., propionyl) exhibit higher melting points due to increased crystallinity .
  • Liquid vs. Solid State : Methyl-substituted analogs are often liquids, whereas halogenated or acylated derivatives are solids, reflecting differences in intermolecular interactions .

Stability and Handling

  • Boc Group Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), a property shared across all analogs .
  • Storage : Halogenated derivatives may require protection from light to prevent degradation, whereas alkyl-substituted analogs are more stable .

Biological Activity

Introduction

Tert-butyl (2-isopropylthiazol-5-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring which is known for its diverse biological activities. The presence of the tert-butyl and isopropyl groups can influence its solubility and reactivity, which are critical for its biological function.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound this compound has been studied for its cytotoxic effects on various cancer cell lines. For instance, thiazole-based compounds have shown IC50 values in the low micromolar range against several types of cancer cells, suggesting that modifications to the thiazole structure can enhance antitumor activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1HT292.01Inhibition of tubulin polymerization
2MCF-75.71Induction of apoptosis
This compoundA431TBDTBD

Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound can inhibit amyloid-beta aggregation and reduce neuroinflammation. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. Specifically, the compound may modulate the inflammatory response by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with specific structural features. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cells. Additionally, modifications that improve binding affinity to target proteins can significantly increase biological efficacy .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-donating groups on phenyl ringIncreased cytotoxicity
Alkyl substitutions on thiazoleEnhanced solubility and bioavailability

Case Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives showed that those with similar structures to this compound exhibited potent growth inhibition in various cancer cell lines. The mechanism was attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, compounds structurally related to this compound were shown to significantly reduce neuronal death in models of Alzheimer’s disease by inhibiting amyloid-beta-induced inflammatory pathways . This highlights the compound's potential as a therapeutic agent in neurodegenerative conditions.

Q & A

Q. What are the typical synthetic routes for preparing tert-Butyl (2-isopropylthiazol-5-yl)carbamate?

The compound is synthesized via carbamate linkage formation between 2-isopropylthiazol-5-amine and tert-butyl chloroformate. A base such as triethylamine is used to deprotonate the amine, facilitating nucleophilic attack on the chloroformate. Reactions are typically conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere to prevent hydrolysis . Key steps include:

  • Solvent selection : Polar aprotic solvents enhance reaction efficiency.
  • Stoichiometry : A 1:1 molar ratio of amine to chloroformate minimizes side products.
  • Workup : Acidic aqueous washes remove excess base, followed by solvent evaporation and purification.

Q. Which purification techniques are recommended for isolating this compound?

Common methods include:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) separates the product from unreacted starting materials.
  • Recrystallization : Use hexane/dichloromethane mixtures to obtain high-purity crystalline solids .
  • HPLC : For analytical-scale purity checks, reverse-phase C18 columns with acetonitrile/water mobile phases are effective.

Q. How is this compound characterized analytically?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the carbamate linkage (e.g., tert-butyl carbonyl at ~155 ppm in 13C^{13}C) and thiazole ring protons (δ 6.5–8.0 ppm in 1H^1H) .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C11H19N2O2SC_{11}H_{19}N_2O_2S).
  • IR spectroscopy : Carbamate C=O stretch (~1700 cm1^{-1}) and thiazole C=N absorption (~1600 cm1^{-1}) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments (<5% humidity) .
  • Temperature : Long-term storage at –20°C in amber vials prevents thermal degradation and photolysis.
  • Incompatibilities : Avoid strong oxidizers, acids, and bases. Use inert atmospheres (argon) for sensitive reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent optimization : Replace dichloromethane with THF to enhance solubility of intermediates .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Temperature control : Maintain 0–5°C during reagent mixing to suppress side reactions.

Q. How to resolve contradictions in spectral data during structure elucidation?

  • Cross-validation : Compare experimental 1H^1H NMR with DFT-calculated chemical shifts (using software like Gaussian).
  • X-ray crystallography : If crystals are obtainable, SHELX-based refinement confirms bond lengths and angles .
  • 2D NMR : HSQC and HMBC correlations validate connectivity between the tert-butyl group and thiazole ring .

Q. What mechanistic insights exist for the reactivity of this carbamate?

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, yielding 2-isopropylthiazol-5-amine and tert-butanol .
  • Thermal stability : Decomposition above 150°C releases isocyanate intermediates, detectable by TGA-MS .

Q. How to troubleshoot low reactivity in functionalization reactions?

  • Activation : Pre-activate the carbamate with TMSCl to enhance electrophilicity .
  • Solvent effects : Switch to DMF for polar aprotic environments, improving reagent solubility.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 30 minutes at 100°C) .

Q. What biological assays are suitable for evaluating its activity?

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50_{50} values.
  • Metabolic stability : Liver microsome assays (human/rat) quantify degradation half-lives .

Q. How can computational modeling predict its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., PDB ID: 1M17) .
  • QSAR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with bioactivity .
  • MD simulations : GROMACS-based simulations assess binding stability over 100-ns trajectories.

Q. What precautions are required for air-sensitive synthetic steps?

  • Schlenk techniques : Use vacuum/nitrogen cycles to degas solvents and reagents .
  • Gloveboxes : Maintain O2_2 levels <1 ppm for sensitive intermediates.
  • Sealed systems : Employ Young’s tap flasks for reactions requiring anhydrous conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (2-isopropylthiazol-5-yl)carbamate
Reactant of Route 2
tert-Butyl (2-isopropylthiazol-5-yl)carbamate

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